Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26INO3/c1-5-15-20(21(26)27-6-2)18(13-9-7-8-10-14(13)23)19-16(24-15)11-22(3,4)12-17(19)25/h7-10,18,24H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIBHDUVUROWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3I)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 330996-75-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C22H26INO3
Molecular Weight : 479.35 g/mol
CAS Number : 330996-75-3
Structural Characteristics
The structure of the compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the iodine atom and the ethyl groups are critical for its pharmacological properties.
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Quinoline derivatives have been evaluated for their antibacterial and antifungal properties. Studies suggest that modifications in the quinoline structure can enhance activity against various pathogens .
- Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting nitric oxide production and cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .
- Anticancer Potential : The compound has been implicated in cytotoxicity against cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that specific substituents can enhance the cytotoxic effects against breast cancer cells .
Antitumor Activity
A study on related quinoline derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. The results indicated a correlation between structural features and biological efficacy .
In Vivo Toxicity Studies
In vivo studies using zebrafish embryos revealed that some quinoline derivatives exhibit cytotoxicity at certain concentrations. This model is valuable for assessing developmental toxicity and potential side effects of new compounds .
Summary of Findings
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